molecular formula C24H30N4O5 B10836942 2-Amino-2-((5-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol

2-Amino-2-((5-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)indolin-1-yl)methyl)propane-1,3-diol

Cat. No.: B10836942
M. Wt: 454.5 g/mol
InChI Key: ARJYSAJMGKMECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

US9181182, 40 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of US9181182, 40 involves its interaction with sphingosine 1-phosphate receptors. By binding to these receptors, the compound modulates their activity, leading to changes in cell signaling pathways. This modulation can result in various effects, such as promoting cell proliferation or inducing apoptosis, depending on the specific receptor subtype and cellular context . The molecular targets and pathways involved include the S1P receptor family and downstream signaling molecules like G-proteins and kinases .

Properties

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

2-amino-2-[[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol

InChI

InChI=1S/C24H30N4O5/c1-3-31-20-8-6-18(12-21(20)32-4-2)23-26-22(27-33-23)17-5-7-19-16(11-17)9-10-28(19)13-24(25,14-29)15-30/h5-8,11-12,29-30H,3-4,9-10,13-15,25H2,1-2H3

InChI Key

ARJYSAJMGKMECN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N(CC4)CC(CO)(CO)N)OCC

Origin of Product

United States

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